Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-5-methyl-, (6aR)-
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Overview
Description
®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic heterocyclic systems with nitrogen atoms at specific positions, making them significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diaminopyrimidine with glyoxal, followed by chlorination and methylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one include other pteridine derivatives, such as:
Uniqueness
What sets ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one apart from these similar compounds is its unique substitution pattern and stereochemistry. The presence of the chlorine atom and the specific arrangement of atoms in the molecule contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11ClN4O |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
(6aR)-2-chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C10H11ClN4O/c1-14-7-5-12-10(11)13-8(7)15-4-2-3-6(15)9(14)16/h5-6H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
QOBVGSJQFSUNLW-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C2=CN=C(N=C2N3CCC[C@@H]3C1=O)Cl |
Canonical SMILES |
CN1C2=CN=C(N=C2N3CCCC3C1=O)Cl |
Origin of Product |
United States |
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